REACTION_CXSMILES
|
[Li:1]CCCC.[CH:6]([NH:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7].CN(CCN(C)C)C.[Li+].CC([N-]C(C)C)C.[CH2:29]1[CH2:33][O:32][CH2:31][CH2:30]1>>[Li+:1].[CH3:7][CH:6]([N-:9][CH:10]([CH3:12])[CH3:11])[CH3:8].[CH2:29]1[CH2:33][O:32][CH2:31][CH2:30]1 |f:3.4,6.7.8|
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Name
|
|
Quantity
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1 mL
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Type
|
reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.29 mL
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Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
65 μL
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Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
69 μL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
enone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
enone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
stirred for another 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried schenck flask at −78° C
|
Type
|
TEMPERATURE
|
Details
|
After the LDA solution was cooled down to −78° C.
|
Type
|
ADDITION
|
Details
|
soon as addition
|
Type
|
STIRRING
|
Details
|
After stirring for 10 min
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
After 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to −20° C. in 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
A phosphate buffer solution (pH 7, 10 mL) was added
|
Type
|
ADDITION
|
Details
|
followed by the addition of 20 mL saturated aqueous ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with dichloromethane (3×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting orange-red oil was purified by column chromatography (Biotage 10 g column, 10% to 30% EtOAc in hexanes gradient)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[Li+].CC(C)[N-]C(C)C.C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |